

biological activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one derivatives

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Compound of Interest

Compound Name:	1,3-Dimethyl-2,6-diphenylpiperidin-4-one
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An In-Depth Technical Guide on the Biological Activity of **1,3-Dimethyl-2,6-diphenylpiperidin-4-one** Derivatives

For Researchers, Scientists, and Drug Development Professionals

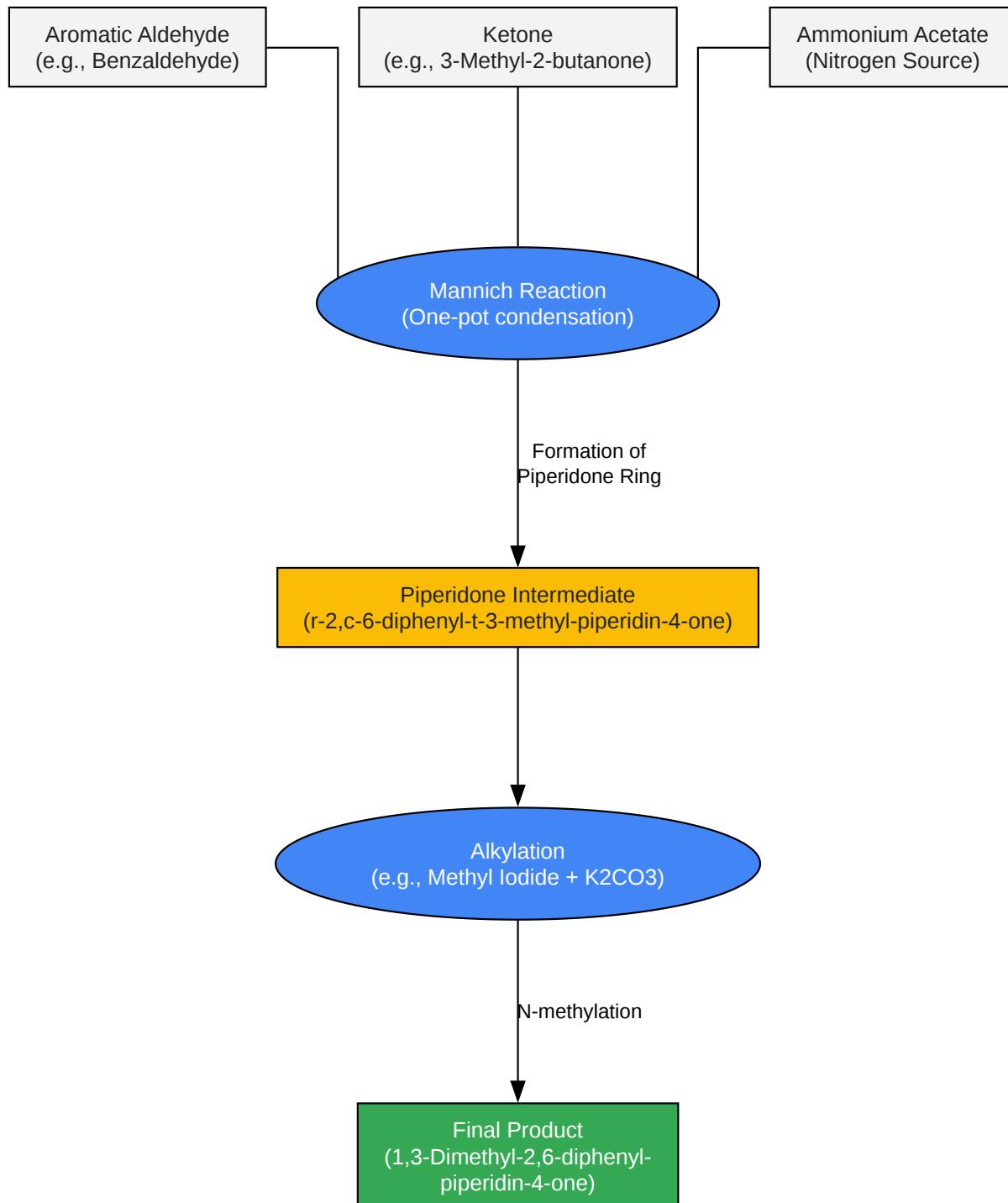
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **1,3-Dimethyl-2,6-diphenylpiperidin-4-one** and its related derivatives. The piperidine scaffold is a significant heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of pharmacological properties. [1][2] This document consolidates key findings on their anticancer, antimicrobial, and antioxidant activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Synthesis of Piperidin-4-one Derivatives

The synthesis of **1,3-Dimethyl-2,6-diphenylpiperidin-4-one** and its derivatives is primarily achieved through the Mannich reaction.[3][4] This one-pot condensation reaction is an efficient method for creating the piperidin-4-one core structure.

A typical synthesis involves the reaction of an appropriate ketone (e.g., 3-methyl-2-butanone or ethyl methyl ketone), an aromatic aldehyde (e.g., benzaldehyde), and a nitrogen source like

ammonium acetate in an ethanol solvent.[5][6][7] The mixture is heated until a color change indicates the formation of the piperidone intermediate. Subsequent N-alkylation with a reagent like methyl iodide in the presence of a base such as potassium carbonate yields the N-methylated final product, **1,3-Dimethyl-2,6-diphenylpiperidin-4-one**.[5]

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Caption: General synthesis scheme for **1,3-Dimethyl-2,6-diphenylpiperidin-4-one**.

Anticancer and Cytotoxic Activity

Piperidine-containing compounds have demonstrated significant therapeutic potential against various cancers.^[1] Derivatives of the piperidin-4-one scaffold have been shown to induce apoptosis and inhibit cancer cell proliferation across multiple hematological cancer cell lines.^[1]

Quantitative Data: Cytotoxicity

The cytotoxic effects of piperidin-4-one derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

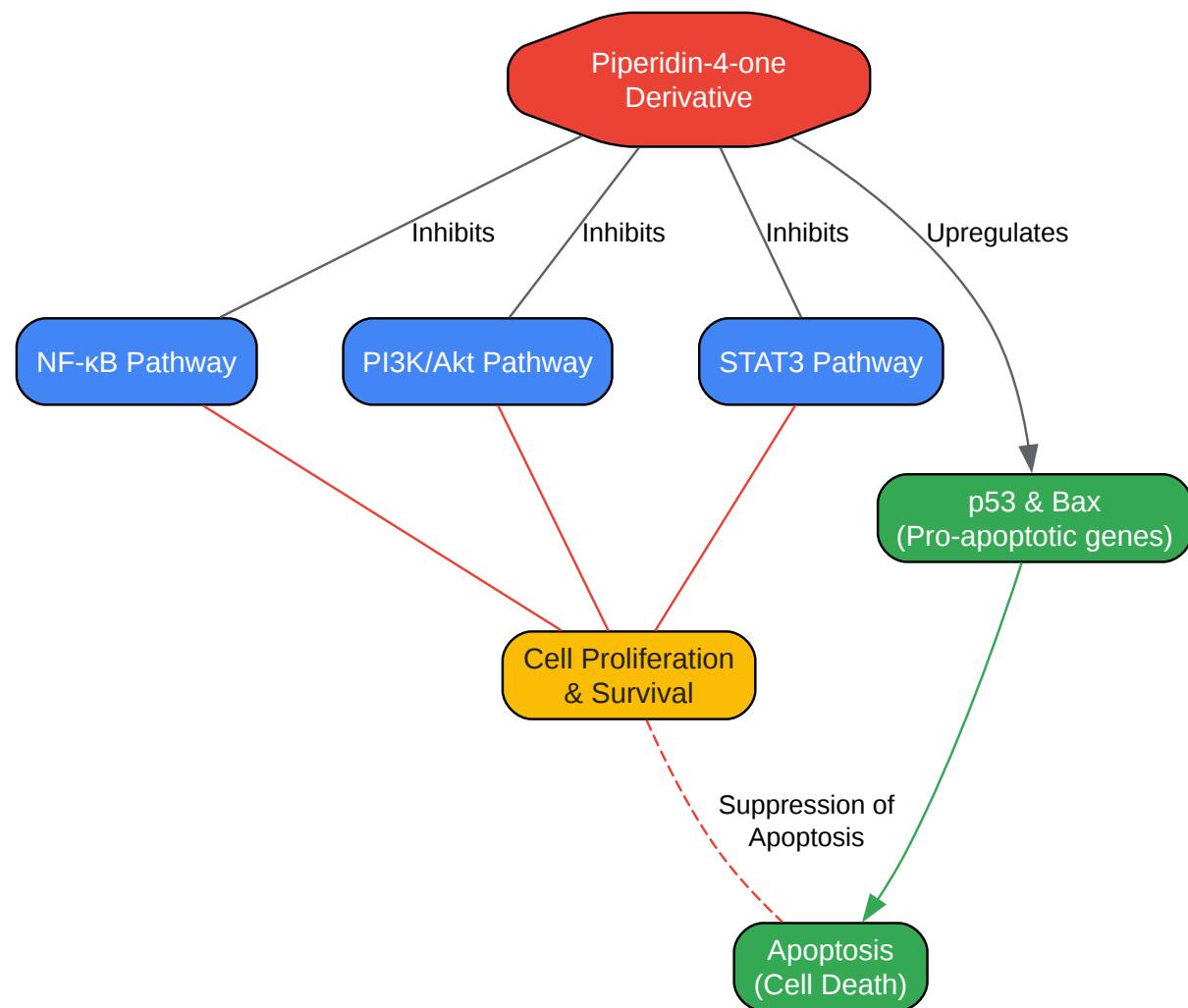
Compound Class	Cell Line	Activity / IC50 (μM)	Reference
3-chloro-3-methyl-2,6-diaryl piperidin-4-ones	H929 (Multiple Myeloma)	Significant cell death at 1-5 μM	[1]
3-chloro-3-methyl-2,6-diaryl piperidin-4-ones	MV-4-11 (Leukemia)	Significant cell death at 1-5 μM	[1]
3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one	MDA-MB231 (Breast), PC3 (Pancreatic)	Higher potency than curcumin	[8]
Piperidine-salicylate conjugates	HCT116 (Colon), MCF7 (Breast)	Potent antiproliferative properties	[9]

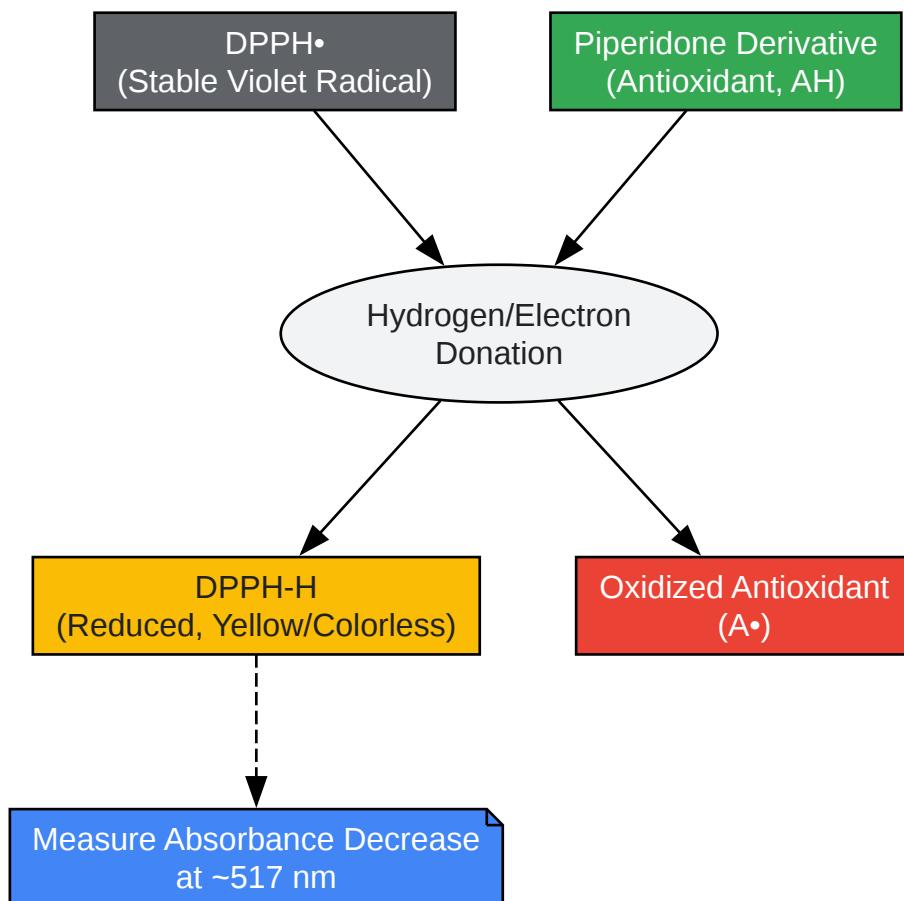
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.
- **Compound Treatment:** The cells are treated with increasing concentrations of the piperidin-4-one derivatives (e.g., from 0.1 μM to 100 μM) and a vehicle control (e.g., DMSO).

- Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[\[1\]](#)
- MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC₅₀ values are determined from the dose-response curves.





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